molecular formula C9H20N2O2 B14806237 2-(1-Methylpyrrolidin-2-yl)ethan-1-amine acetate

2-(1-Methylpyrrolidin-2-yl)ethan-1-amine acetate

Cat. No.: B14806237
M. Wt: 188.27 g/mol
InChI Key: LASNBTHTFWNRFB-UHFFFAOYSA-N
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Description

2-(1-Methylpyrrolidin-2-yl)ethan-1-amine acetate is a chemical compound with the molecular formula C7H16N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylpyrrolidin-2-yl)ethan-1-amine acetate typically involves the reaction of 2-(1-Methylpyrrolidin-2-yl)ethan-1-amine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the acetate salt. The process involves the following steps:

    Starting Material: 2-(1-Methylpyrrolidin-2-yl)ethan-1-amine.

    Reagent: Acetic acid.

    Reaction Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete mixing of the reactants.

    Product Isolation: The product is isolated by evaporating the solvent and purifying the residue through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylpyrrolidin-2-yl)ethan-1-amine acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or imines.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

2-(1-Methylpyrrolidin-2-yl)ethan-1-amine acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methylpyrrolidin-2-yl)ethan-1-amine acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(1-Methylpyrrolidin-2-yl)ethan-1-amine acetate can be compared with other similar compounds, such as:

    2-(2-Methylpyrrolidin-1-yl)ethan-1-amine: Similar structure but with a different substitution pattern on the pyrrolidine ring.

    2-(1-Methylpyrrolidin-2-yl)ethan-1-amine dihydrochloride: A salt form with different solubility and stability properties.

The uniqueness of this compound lies in its specific acetate salt form, which can influence its reactivity, solubility, and overall chemical behavior.

Properties

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

IUPAC Name

acetic acid;2-(1-methylpyrrolidin-2-yl)ethanamine

InChI

InChI=1S/C7H16N2.C2H4O2/c1-9-6-2-3-7(9)4-5-8;1-2(3)4/h7H,2-6,8H2,1H3;1H3,(H,3,4)

InChI Key

LASNBTHTFWNRFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CN1CCCC1CCN

Origin of Product

United States

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